6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide
CAS No.: 1797987-49-5
Cat. No.: VC0031932
Molecular Formula: C15H14Cl2N4O
Molecular Weight: 337.204
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797987-49-5 |
|---|---|
| Molecular Formula | C15H14Cl2N4O |
| Molecular Weight | 337.204 |
| IUPAC Name | 6-chloro-N-(2-chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C15H14Cl2N4O/c1-8-6-7-18-13(17)12(8)21-15(22)10-4-5-11(16)20-14(10)19-9-2-3-9/h4-7,9H,2-3H2,1H3,(H,19,20)(H,21,22) |
| Standard InChI Key | AWTKLEXDIACQHB-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC=C1)Cl)NC(=O)C2=C(N=C(C=C2)Cl)NC3CC3 |
Introduction
Chemical Identity and Structure
Basic Properties
6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide is a pyridine derivative characterized by multiple functional groups that define its chemical behavior and potential biological activity. The basic physicochemical properties of this compound are summarized in Table 1.
| Property | Value |
|---|---|
| Molecular Formula | C15H14Cl2N4O |
| IUPAC Name | 6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide |
| Structural Features | Dual chlorination (positions 6 and 2), cyclopropylamino group, pyridinecarboxamide linkage |
| Molecular Weight | Approximately 337.21 g/mol |
| Physical State | Likely solid at room temperature |
| Solubility | Likely soluble in organic solvents such as DMF, DMSO, less soluble in water |
Structural Features
The compound contains several key structural elements that contribute to its chemical properties and potential biological activity:
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A pyridine ring system, which provides a basic nitrogen atom that can participate in hydrogen bonding and serves as a Lewis base
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A cyclopropylamino group attached to position 2 of the pyridine ring, which introduces a small, strained ring system that can influence the compound's metabolic stability
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Two chlorine atoms: one at position 6 of the first pyridine ring and another at position 2 of the secondary pyridine ring, which can enhance lipophilicity and potentially influence binding interactions
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A carboxamide linkage that connects the two pyridine systems, capable of forming hydrogen bonds with potential biological targets
Molecular Characteristics
The presence of multiple nitrogen atoms in the pyridine rings and the amide linkage gives this compound potential hydrogen bond acceptor and donor properties. The cyclopropyl group is metabolically stable, which may contribute to favorable pharmacokinetic properties if this compound were to be developed for therapeutic applications. The two chlorine substituents likely increase the compound's lipophilicity, potentially enhancing membrane permeability while also providing sites for potential modification in structure-activity relationship studies.
Synthetic Routes and Preparation Methods
Reaction Conditions
Based on similar pyridine derivative syntheses, the typical reaction conditions would likely involve:
| Synthetic Step | Reagents | Conditions | Considerations |
|---|---|---|---|
| Cyclopropylamino introduction | Cyclopropylamine, base (e.g., NaH) | DMF, 60-80°C | Requires controlled temperature to minimize side reactions |
| Chlorination | Appropriate chlorinating agent | Solvent system dependent on position of chlorination | Regioselectivity is crucial for obtaining the desired 6-chloro derivative |
| Amide formation | Coupling agent (EDC, HATU), base | DMF or DCM, room temperature to moderate heat | Yield optimization may require screening of different coupling agents |
Purification Methods
Purification of 6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide would likely employ methods similar to those used for related compounds:
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Column chromatography using silica gel with appropriate eluent systems (e.g., ethyl acetate/hexane gradients)
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Recrystallization from suitable solvent systems to ensure high purity
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Analytical verification using HPLC, typically with a C18 column and acetonitrile/water mobile phase with UV detection at 254 nm to confirm purity (≥98%)
Chemical Reactivity
Types of Reactions
Based on its chemical structure, 6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide would be expected to participate in several types of reactions:
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Nucleophilic aromatic substitution reactions at the chlorinated positions, particularly under forcing conditions or with strong nucleophiles
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Oxidation reactions involving the cyclopropyl group or the methyl substituent
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Amide hydrolysis under acidic or basic conditions, leading to the corresponding carboxylic acid and amine
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Potential intramolecular cyclization reactions under certain conditions, similar to those observed with related compounds
Common Reagents and Conditions
The reactivity pattern would likely include:
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Nucleophilic substitution of the chloro groups using amines, alcohols, or thiolates, typically requiring elevated temperatures and potentially catalysis
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Oxidation of the methyl group to formyl or carboxylic acid functionalities using oxidizing agents such as potassium permanganate or hydrogen peroxide
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Reduction of the amide bond using strong reducing agents such as lithium aluminum hydride
Major Products Formed
The major reaction products would depend on the specific reagents and conditions employed:
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Substitution products at the chlorinated positions would likely be major products when the compound is treated with nucleophiles
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Oxidized derivatives at the methyl position could be formed under oxidizing conditions
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Under strongly basic or acidic conditions, hydrolysis products of the amide linkage might be observed
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Intramolecular cyclization products might form under certain conditions, potentially involving the cyclopropylamino nitrogen and the amide carbonyl
Comparison with Related Compounds
Structural Comparisons
6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide differs from the more extensively documented 2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide (CAS 284686-19-7) primarily in the position of one chlorine atom and the arrangement of the cyclopropylamino group. These differences are highlighted in Table 2.
| Compound | Position of Chlorination | Position of Cyclopropylamino | Molecular Formula |
|---|---|---|---|
| 6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide | Positions 6 and 2 (on different rings) | Position 2 of pyridine ring | C15H14Cl2N4O |
| 2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide | Position 2 (single chlorination) | Position 2 of methylpyridinyl group | C15H15ClN4O |
Property Differences
The positional isomerism and additional chlorination in 6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide would likely result in distinct physicochemical properties compared to its related compound:
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Increased lipophilicity due to the additional chlorine atom, potentially enhancing membrane permeability
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Altered electronic distribution in the pyridine ring systems, influencing hydrogen bonding patterns and receptor interactions
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Different metabolic profiles due to the varied positioning of functional groups
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Potentially different crystallization properties and solid-state behavior
Functional Implications
The structural differences between these compounds could have significant implications for their biological activities:
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The altered electronic distribution could affect binding to potential biological targets, such as enzymes or receptors
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The additional chlorine atom might enhance interaction with lipophilic binding pockets in target proteins
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The different arrangement of functional groups could influence metabolic stability and pharmacokinetic properties
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These structural modifications could potentially lead to different therapeutic applications or improved potency for similar applications
Biological Activity and Applications
Therapeutic Applications
The potential therapeutic applications of this compound, inferred from structurally similar compounds, might include:
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Antiviral activity: The related compound 2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide is noted as a critical intermediate in antiretroviral drug synthesis, particularly for nevirapine production
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Anticancer potential: Pyridine derivatives with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines
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Neurological applications: Compounds with similar pyridine-based structures have been investigated for neuroprotective properties and ability to modulate neurotransmitter systems
Analytical Characterization
Spectroscopic Analysis
The spectroscopic characterization of 6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide would likely include:
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NMR Spectroscopy: 1H NMR would show characteristic signals for the cyclopropyl group (typically at δ 0.4-0.6 ppm), the methyl group (around δ 2.0-2.5 ppm), and the aromatic protons of the pyridine rings (δ 7.0-9.0 ppm)
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Mass Spectrometry: Expected to show a molecular ion peak consistent with the molecular formula C15H14Cl2N4O, with characteristic isotope patterns due to the presence of two chlorine atoms
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Infrared Spectroscopy: Would show characteristic bands for N-H stretching (3300-3500 cm-1), C=O stretching of the amide (1630-1690 cm-1), and aromatic C=C and C=N stretching (1400-1600 cm-1)
Chromatographic Methods
Chromatographic methods for analyzing this compound would likely include:
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HPLC analysis using a C18 column with a mobile phase of acetonitrile/water, typically in a ratio of 70:30, with UV detection at 254 nm to assess purity
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Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment, using appropriate solvent systems such as ethyl acetate/hexane mixtures
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Gas Chromatography-Mass Spectrometry (GC-MS) might be applicable depending on the compound's thermal stability and volatility
Structural Verification
Complete structural verification would typically involve:
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2D NMR techniques such as COSY, HSQC, and HMBC to confirm connectivity patterns and assign all proton and carbon signals
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High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass consistent with the molecular formula
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X-ray crystallography (if suitable crystals can be obtained) to definitively establish the three-dimensional structure and confirm the positions of substituents
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